molecular formula C23H19N3O2S2 B11129992 (5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11129992
M. Wt: 433.5 g/mol
InChI Key: IHTLJXFJYXRXST-ZHZULCJRSA-N
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Description

(5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structure, which combines a thiazolidinone core with a pyrazole and phenyl group, potentially leading to novel biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the thiazolidinone core: This involves the reaction of a thiourea derivative with a halogenated ketone.

    Final condensation: The final step involves the condensation of the pyrazole derivative with the thiazolidinone core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

(5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential anticancer activities.

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with a pyrazole and phenyl group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19N3O2S2

Molecular Weight

433.5 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19N3O2S2/c1-3-13-28-19-11-9-16(10-12-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-7-5-4-6-8-18/h3-12,14-15H,1,13H2,2H3/b20-14-

InChI Key

IHTLJXFJYXRXST-ZHZULCJRSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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